molecular formula C23H29N3O3 B5874900 N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide

N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide

Cat. No. B5874900
M. Wt: 395.5 g/mol
InChI Key: BMQRIQVPOZIQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide, also known as NM-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. NM-2201 is a novel psychoactive substance that has been found to have a high affinity for CB1 and CB2 receptors, making it a promising compound for studying the endocannabinoid system and its effects on the body.

Mechanism of Action

N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide acts as a partial agonist at CB1 and CB2 receptors, meaning that it binds to these receptors and activates them to a lesser extent than full agonists. This results in a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide in lab experiments is its high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system and its effects on the body. However, one limitation is that it is a novel psychoactive substance, and its effects on the body are not fully understood.

Future Directions

There are several future directions for research on N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide, including studies on its effects on the endocannabinoid system, drug metabolism, and drug interactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine and drug development.
Conclusion:
In conclusion, N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide, or N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. It has been found to have a high affinity for CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system and its effects on the body. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine and drug development.

Synthesis Methods

The synthesis of N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide involves the reaction of 4-morpholinylmethylamine with 4-chlorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with isobutylamine. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug metabolism, and drug interactions. It has been found to have a high affinity for CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoids on the body.

properties

IUPAC Name

N-(2-methylpropyl)-2-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-17(2)15-24-23(28)20-5-3-4-6-21(20)25-22(27)19-9-7-18(8-10-19)16-26-11-13-29-14-12-26/h3-10,17H,11-16H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQRIQVPOZIQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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